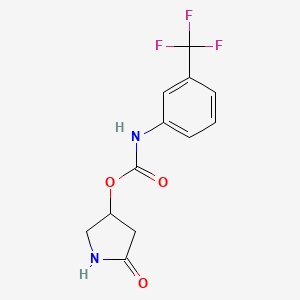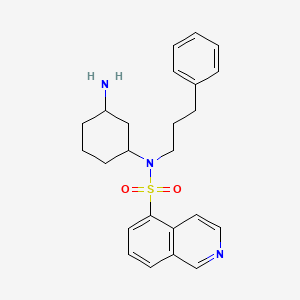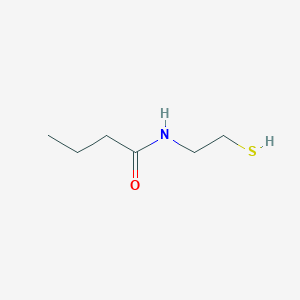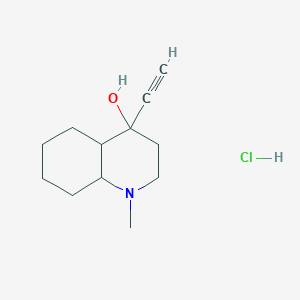![molecular formula C60H82O10 B12897786 Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 848139-54-8](/img/structure/B12897786.png)
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C60H82O10. This compound is known for its unique structural properties, which include two benzoyl groups linked by an adipate ester. It is primarily used in various industrial applications due to its stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate typically involves the esterification of 4-(tetradecyloxy)benzoic acid with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate is scaled up using large reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as low dielectric constants and high-temperature resistance
Mécanisme D'action
The mechanism of action of Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its ester and benzoyl groups. These interactions can lead to various biochemical and physicochemical effects, depending on the specific application. The compound’s ability to form stable complexes with other molecules makes it valuable in various fields of research and industry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Hexanedioic acid, bis[4-[[4-(tetradecyloxy)benzoyl]oxy]phenyl] ester
Uniqueness
Bis(4-((4-(tetradecyloxy)benzoyl)oxy)phenyl) adipate stands out due to its unique combination of long alkyl chains and ester linkages, which impart specific physical and chemical properties. These properties make it suitable for applications requiring high stability, low dielectric constants, and resistance to high temperatures .
Propriétés
Numéro CAS |
848139-54-8 |
|---|---|
Formule moléculaire |
C60H82O10 |
Poids moléculaire |
963.3 g/mol |
Nom IUPAC |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3 |
Clé InChI |
SPXJPBAEFTWJKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12897757.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)

![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)


![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)


